5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and keto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the hydroxyl, methoxy, and keto groups in the desired positions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can produce a secondary alcohol .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a probe for studying disease mechanisms.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The keto group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxy, methoxy, and keto-substituted hexanoates, such as:
- 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(methyl)hexanoate
- 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(ethyl)hexanoate .
Uniqueness
What sets 5-Hydroxy-6-methoxy-5-methyl-6-oxo-2-(propan-2-yl)hexanoate apart is its specific combination of functional groups and their positions on the hexanoate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90399-56-7 |
---|---|
Molekularformel |
C11H19O5- |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
5-hydroxy-6-methoxy-5-methyl-6-oxo-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C11H20O5/c1-7(2)8(9(12)13)5-6-11(3,15)10(14)16-4/h7-8,15H,5-6H2,1-4H3,(H,12,13)/p-1 |
InChI-Schlüssel |
RPMAWOFKSGDRMX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(CCC(C)(C(=O)OC)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.